2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a sulfanyl group, and a methoxyphenyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the thiazole ring through a Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with a haloketone under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product. The use of automated synthesis equipment can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce primary or secondary amines.
Scientific Research Applications
2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-Methoxyphenyl)-2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide
Uniqueness
2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and sulfanyl group contribute to its reactivity, while the methoxyphenyl group enhances its potential interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c1-13-6-7-15(9-18(13)22)23-19(26)10-16-11-29-21(25-16)30-12-20(27)24-14-4-3-5-17(8-14)28-2/h3-9,11H,10,12H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXNOZDMZBUDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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